1-(3-Chloropyridin-2-yl)-4-methylpiperazine
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Overview
Description
“1-(3-Chloropyridin-2-yl)-4-methylpiperazine” is a chemical compound. It is related to a class of compounds known as pyrazoles . Pyrazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings .
Synthesis Analysis
While specific synthesis methods for “1-(3-Chloropyridin-2-yl)-4-methylpiperazine” were not found, related compounds have been synthesized through various methods. For instance, a series of 1-(3-chloropyridin-2-yl)-5-amino-4-pyrazole derivatives were synthesized and confirmed by 1H NMR, 13C NMR, and MS . Another method involved the addition of hydrazine hydrate to a refluxing solution of 2,3-dichloropyridine in ethanol .
Scientific Research Applications
Nematocidal Activity
- Summary of Application : This compound has been used in the synthesis of novel fluorinated pyrazole carboxamides derivatives, which have shown significant nematocidal activity .
- Methods of Application : The compound was used in the synthesis of a series of novel fluorinated pyrazole carboxamides derivatives. These compounds were confirmed by NMR, MS and elemental analysis .
- Results or Outcomes : Some of the synthesized compounds exhibited 100% efficacy against the tomato root-knot nematode disease caused by Meloidogyne incognita .
Insecticidal and Fungicidal Activities
- Summary of Application : The compound has been used in the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, which have shown insecticidal and fungicidal activities .
- Methods of Application : The compound was used in the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines .
- Results or Outcomes : The synthesized compounds were evaluated by larvicidal test against oriental armyworm and the mycelium growth rate method .
Synthesis of Fluorinated Pyrazole Carboxamides Derivatives
- Summary of Application : This compound is used as a starting material in the synthesis of 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-formic ether .
- Methods of Application : The compound reacts with dimethyl butynedioate or diethyl butynedioate to prepare 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-formic ether, which then reacts with phosphorus tribromoxide to prepare 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-formic ether .
- Results or Outcomes : The preparation method shortens the reaction steps, avoids the use of an oxidation reagent, has simple operation, lower cost, less waste and high content of target products, and is suitable for industrial production .
Synthesis of Insecticide Chlorantraniliprole
- Summary of Application : 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylate is a key intermediate in the synthesis of the insecticide chlorantraniliprole .
- Methods of Application : The compound is used in the synthesis of chlorantraniliprole, a novel amide insecticide .
- Results or Outcomes : Chlorantraniliprole is a novel ryanodine receptor inhibitor with high efficiency, low toxicity and unique action mechanism, and has special effect on lepidoptera pests .
Synthesis of 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-8-methyl-6-(methylthio)-4H-benzo[d][1,3]oxazin-4-one
- Summary of Application : This compound is used in the synthesis of 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-8-methyl-6-(methylthio)-4H-benzo[d][1,3]oxazin-4-one .
- Methods of Application : The compound reacts with 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-8-methyl-6-(methylthio)-4H-benzo[d][1,3]oxazin-4-one in THF, and the mixture is stirred at 0 °C for 5 hours .
- Results or Outcomes : The reaction results in the formation of 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-8-methyl-6-(methylthio)-4H-benzo[d][1,3]oxazin-4-one .
Synthesis of 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-formic ether
- Summary of Application : This compound is used in the synthesis of 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-formic ether .
- Methods of Application : The compound reacts with 3-chloro-2-hydrazinopyridine under alkaline conditions to prepare 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-formic ether, which then reacts with phosphorus tribromoxide to prepare 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-formic ether .
- Results or Outcomes : The preparation method shortens the reaction steps, avoids the use of an oxidation reagent, has simple operation, lower cost, less waste and high content of target products, and is suitable for industrial production .
Future Directions
While specific future directions for “1-(3-Chloropyridin-2-yl)-4-methylpiperazine” were not found, research into related compounds continues. For example, a series of novel 1-(3-chloropyridin-2-yl)-5-amino-4-pyrazole derivatives were synthesized and evaluated for their bioactivity, providing support for further molecular design and derivation .
properties
IUPAC Name |
1-(3-chloropyridin-2-yl)-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMDXKBBBVNQQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474785 |
Source
|
Record name | 1-(3-Chloropyridin-2-yl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-2-yl)-4-methylpiperazine | |
CAS RN |
87394-57-8 |
Source
|
Record name | 1-(3-Chloropyridin-2-yl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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